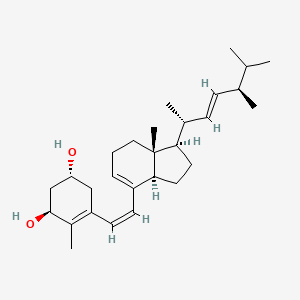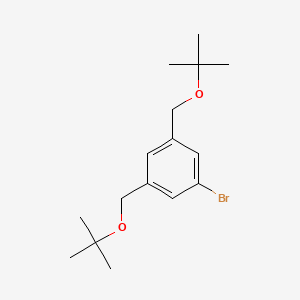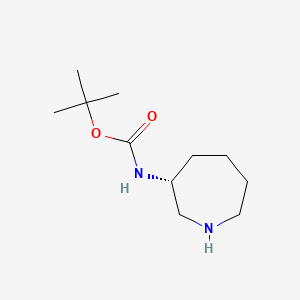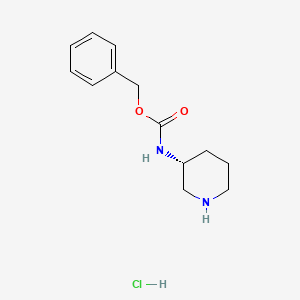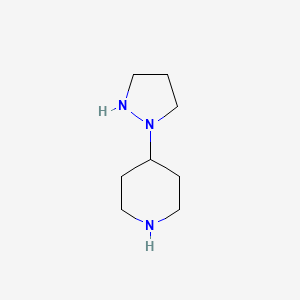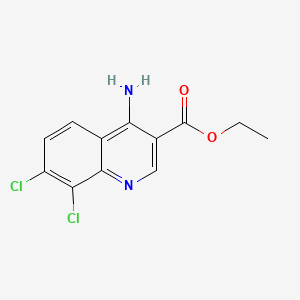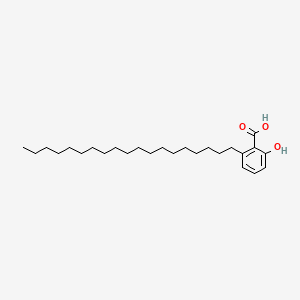
6-Nonadecylsalcylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-6-nonadecyl- is a natural product found in Amphipterygium adstringens with data available.
Scientific Research Applications
Antifungal Properties
6-Nonadecylsalicylic acid, also known as anacardic acid, exhibits significant antifungal properties. Research has shown that it interferes with fatty acid homeostasis in fungal pathogens such as Candida albicans and Aspergillus fumigatus. It inhibits the formation of long-chain fatty acids and can disrupt the growth of these pathogens. The compound's effectiveness extends to fluconazole-resistant strains of Candida albicans, highlighting its potential in treating superficial Candida infections (Xu et al., 2012).
Synergistic Effects with Antibiotics
6-Nonadecylsalicylic acid has been shown to have synergistic effects when combined with antibiotics like methicillin, especially against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential use as a complementary treatment to enhance the effectiveness of existing antibiotics (Muroi et al., 2004).
Antifungal and Fungicidal Activities
The compound has been isolated from various plant sources and demonstrated potent antifungal and fungicidal activities. It has been effective against fluconazole-susceptible and -resistant Candida albicans strains, comparable in potency to conventional antifungal agents such as amphotericin B and fluconazole (Li et al., 2003).
Potential in Treating Peripheral Sensory Neuropathy
Oleanolic acid, a derivative of 6-Nonadecylsalicylic acid, has shown promise in attenuating peripheral sensory neuropathy associated with conditions like HIV and chemotherapy. It mitigates neurotoxicity by reducing intracellular reactive oxygen species, suggesting its potential in neuroprotective therapies (Msibi & Mabandla, 2019).
properties
CAS RN |
126633-45-2 |
|---|---|
Product Name |
6-Nonadecylsalcylic acid |
Molecular Formula |
C26H44O3 |
Molecular Weight |
404.635 |
IUPAC Name |
2-hydroxy-6-nonadecylbenzoic acid |
InChI |
InChI=1S/C26H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-21-19-22-24(27)25(23)26(28)29/h19,21-22,27H,2-18,20H2,1H3,(H,28,29) |
InChI Key |
KLYPIICREBFTGY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)
